molecular formula C8H8BrNO B8741829 N-(4-Bromobenzyl)formamide

N-(4-Bromobenzyl)formamide

Cat. No. B8741829
M. Wt: 214.06 g/mol
InChI Key: ZBDPEQIQOZSVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromobenzyl)formamide is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Bromobenzyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Bromobenzyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-Bromobenzyl)formamide

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]formamide

InChI

InChI=1S/C8H8BrNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11)

InChI Key

ZBDPEQIQOZSVFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a mixture of 9.87 g of 4-bromobenzylamine hydrochloride and 5.04 g of triethylamine, 20 mL of a formic acid solution was dropped and the resultant reaction mixture was stirred at 80° C. for 3.5 hours. After the completion of the reaction, the reaction mixture was charged into 100 mL of ice water and the resultant reaction mixture was extracted with ethyl acetate (30 mL×2). The organic phase was dehydrated and dried over a saturated brine and anhydrous sodium sulfate in this order and the solvent was distilled off under reduced pressure. The residual solid was washed with hexane to obtain 9.29 g of the objective substance as a white crystal.
Quantity
9.87 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.